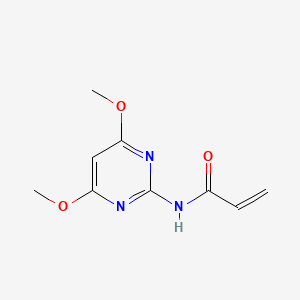

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide, also known as pyrimethanil, is a systemic fungicide that is widely used in agriculture to control various fungal diseases. Pyrimethanil has a broad spectrum of activity against numerous plant pathogens, including Botrytis cinerea, Sclerotinia sclerotiorum, and Alternaria solani. In

Mécanisme D'action

Pyrimethanil inhibits fungal cell wall synthesis by targeting the β-1,3-glucan synthase enzyme, which is responsible for the production of β-1,3-glucan, a major component of the fungal cell wall. Pyrimethanil binds to the catalytic site of the enzyme and prevents the formation of β-1,3-glucan chains. This leads to the weakening of the fungal cell wall and eventual cell lysis.

Pyrimethanil also disrupts fungal cell membrane integrity by affecting ergosterol biosynthesis. Ergosterol is a key component of the fungal cell membrane, and N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide inhibits its synthesis by targeting the enzyme squalene epoxidase. This results in the accumulation of toxic sterol intermediates and the disruption of membrane function.

Biochemical and Physiological Effects:

Pyrimethanil has been shown to induce oxidative stress and DNA damage in fungal cells. It increases the production of reactive oxygen species (ROS) and disrupts the antioxidant defense system of the cell. Pyrimethanil also causes DNA strand breaks and inhibits DNA repair mechanisms. These effects contribute to the antifungal activity of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide.

Avantages Et Limitations Des Expériences En Laboratoire

Pyrimethanil is a widely used fungicide that is readily available and inexpensive. It has a broad spectrum of activity against numerous plant pathogens and is effective at low concentrations. Pyrimethanil is also relatively stable and has a long shelf life.

However, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has some limitations for lab experiments. It is toxic to some non-target organisms, including bees and fish, and can have negative environmental impacts. Pyrimethanil can also have variable efficacy depending on the fungal pathogen and the plant species being treated.

Orientations Futures

There are several future directions for research on N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide. One area of interest is the development of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide-based formulations with improved efficacy and reduced environmental impact. Another area of research is the investigation of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide resistance mechanisms in fungal pathogens and the development of strategies to overcome resistance.

Furthermore, the potential use of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide in combination with other fungicides or biological control agents could be explored to enhance its antifungal activity and reduce the risk of resistance development. Finally, the effects of N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide on non-target organisms and the environment should be further investigated to ensure its safe and sustainable use in agriculture.

Conclusion:

In conclusion, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide is a systemic fungicide that is widely used in agriculture to control various fungal diseases. Pyrimethanil inhibits fungal cell wall synthesis and disrupts cell membrane integrity, leading to the eventual lysis of fungal cells. Pyrimethanil has a broad spectrum of activity against numerous plant pathogens and has been extensively studied for its antifungal activity and mode of action. However, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has some limitations for lab experiments and can have negative environmental impacts. There are several future directions for research on N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide, including the development of improved formulations, the investigation of resistance mechanisms, and the exploration of combination treatments with other fungicides or biological control agents.

Méthodes De Synthèse

Pyrimethanil is synthesized by reacting 4,6-dimethoxypyrimidine-2-carboxylic acid with propargylamine in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The resulting N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide is then purified by recrystallization or column chromatography.

Applications De Recherche Scientifique

Pyrimethanil has been extensively studied for its antifungal activity and mode of action. It has been found to inhibit fungal cell wall synthesis by targeting the β-1,3-glucan synthase enzyme. Pyrimethanil also disrupts fungal cell membrane integrity by affecting ergosterol biosynthesis. In addition, N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide has been shown to induce oxidative stress and DNA damage in fungal cells.

Pyrimethanil has been used in various scientific studies to investigate its efficacy against different fungal pathogens. For example, a study conducted by Zhang et al. (2021) demonstrated that N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide effectively controlled powdery mildew in cucumber plants. Another study by Chen et al. (2020) found that N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide was effective against Fusarium oxysporum f. sp. lycopersici, a pathogen that causes tomato wilt disease.

Propriétés

IUPAC Name |

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-4-6(13)10-9-11-7(14-2)5-8(12-9)15-3/h4-5H,1H2,2-3H3,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDQYPOYEWOISO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)C=C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethoxypyrimidin-2-yl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)

![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)

![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)

![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)

![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)